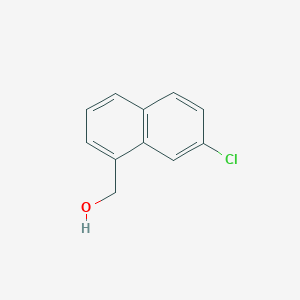
4-fluoro-1-nitro-2-(prop-2-en-1-yloxy)benzene
Vue d'ensemble
Description
4-fluoro-1-nitro-2-(prop-2-en-1-yloxy)benzene is an organic compound characterized by the presence of a propenyloxy group, a fluorine atom, and a nitro group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-1-nitro-2-(prop-2-en-1-yloxy)benzene typically involves the reaction of 4-fluoronitrobenzene with allyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the propenyloxy group. The general reaction scheme is as follows:
4-Fluoronitrobenzene+Allyl AlcoholK2CO3this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-fluoro-1-nitro-2-(prop-2-en-1-yloxy)benzene can undergo various chemical reactions, including:
Oxidation: The propenyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium thiolate (KSR) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(2-oxopropoxy)-4-fluoronitrobenzene or 2-(2-carboxypropoxy)-4-fluoronitrobenzene.
Reduction: Formation of 2-(2-Propenyloxy)-4-fluoroaniline.
Substitution: Formation of 2-(2-Propenyloxy)-4-substituted nitrobenzene derivatives.
Applications De Recherche Scientifique
4-fluoro-1-nitro-2-(prop-2-en-1-yloxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a building block for the development of new materials with specific properties.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.
Medicine: Research into its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-fluoro-1-nitro-2-(prop-2-en-1-yloxy)benzene depends on its specific application
Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or modify.
Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to desired effects such as antimicrobial activity or inhibition of cancer cell growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Propenyloxy)benzene: Lacks the fluorine and nitro groups, resulting in different chemical properties and reactivity.
4-Fluoronitrobenzene: Lacks the propenyloxy group, limiting its applications compared to 4-fluoro-1-nitro-2-(prop-2-en-1-yloxy)benzene.
2-(2-Propenyloxy)-4-chloronitrobenzene: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and applications.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the propenyloxy group allows for further functionalization, while the fluorine and nitro groups provide distinct electronic and steric effects that can be exploited in various applications.
Propriétés
Formule moléculaire |
C9H8FNO3 |
|---|---|
Poids moléculaire |
197.16 g/mol |
Nom IUPAC |
4-fluoro-1-nitro-2-prop-2-enoxybenzene |
InChI |
InChI=1S/C9H8FNO3/c1-2-5-14-9-6-7(10)3-4-8(9)11(12)13/h2-4,6H,1,5H2 |
Clé InChI |
YYKHFRORZIFGNH-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC1=C(C=CC(=C1)F)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-amino-4-(3,4-dimethoxyphenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile](/img/structure/B8710401.png)


![7-Benzyl-4-(morpholin-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B8710430.png)



